1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a methyl group at the 1-position and an octylsulfanyl group at the 2-position. This compound belongs to the class of imidazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur-containing reagent, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which offers advantages such as high yield, simple work-up procedures, and efficient recovery of reagents. The use of room temperature ionic liquids as solvents can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the imidazole ring or the octylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated imidazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the octylsulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(hexylsulfanyl)-1H-imidazo[4,5-c]pyridine
- 1-methyl-2-(butylsulfanyl)-1H-imidazo[4,5-c]pyridine
- 1-methyl-2-(ethylsulfanyl)-1H-imidazo[4,5-c]pyridine
Uniqueness
1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The longer alkyl chain can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
Molecular Formula |
C15H23N3S |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-methyl-2-octylsulfanylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H23N3S/c1-3-4-5-6-7-8-11-19-15-17-13-12-16-10-9-14(13)18(15)2/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
BWXUJFZYBLYHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1C)C=CN=C2 |
Origin of Product |
United States |
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